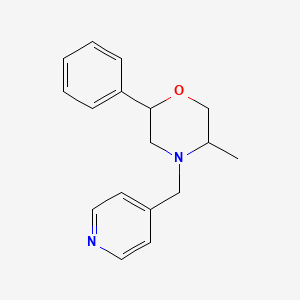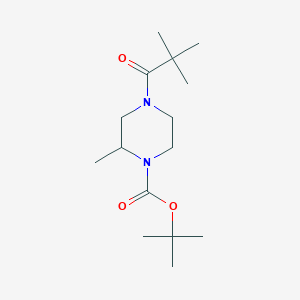
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate, also known as MCCP, is a chemical compound used in scientific research. It is a derivative of pyrrolidine and is commonly used in the synthesis of various organic compounds. MCCP has gained attention in recent years due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate is not well understood. However, it is believed to interact with various biological targets, including enzymes and receptors, to produce its biological effects. This compound is also known to inhibit the growth of cancer cells and has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase. This compound has also been shown to have anti-inflammatory effects and has been used in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate in lab experiments is its versatility. It can be easily modified to produce a wide range of organic compounds, making it a valuable tool in drug discovery and development. However, one of the limitations of using this compound is its relatively high cost, which can limit its use in certain research applications.
将来の方向性
There are several potential future directions for the use of Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate in scientific research. One area of interest is the development of new drug delivery systems using this compound-based materials. Another area of interest is the development of new anticancer agents based on this compound derivatives. Additionally, this compound may have potential applications in the treatment of various inflammatory conditions and neurological disorders.
Conclusion
This compound is a valuable tool in scientific research, particularly in the synthesis of various organic compounds. Its potential applications in drug discovery and development make it an area of active research. While its mechanism of action is not well understood, this compound has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
合成法
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopropanecarbonyl chloride with pyrrolidine, followed by the addition of methyl chloroformate. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
科学的研究の応用
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of novel anticancer agents, antiviral drugs, and other biologically active compounds. This compound has also been used in the development of new materials for use in drug delivery systems.
特性
IUPAC Name |
methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-15-10(14)12-5-4-8(6-12)11-9(13)7-2-3-7/h7-8H,2-6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXVDJZAYRTCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

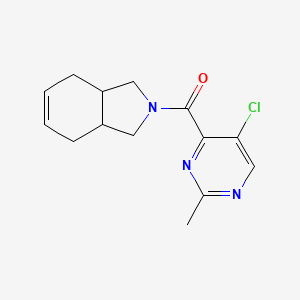
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)
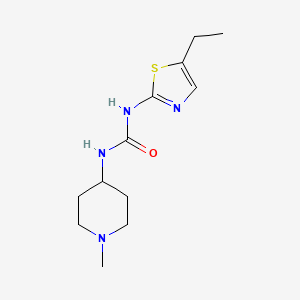

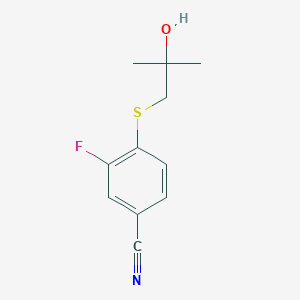
![2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)
![N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7592433.png)
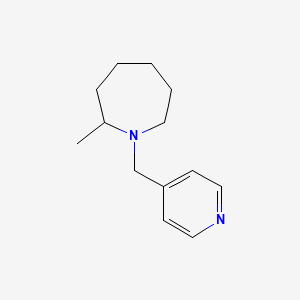
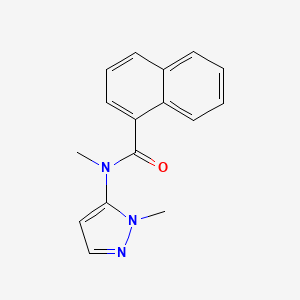
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)
![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)
